

# Spectral Analysis of 4-Methoxybenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxybenzyl bromide

Cat. No.: B024875

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This technical guide provides a comprehensive overview of the spectral data for **4-methoxybenzyl bromide** ( $C_8H_9BrO$ ), a key reagent in organic synthesis, particularly as a protecting group for alcohols and phenols. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its spectroscopic characterization.

## Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **4-methoxybenzyl bromide**.

### $^1H$ NMR Spectral Data

Solvent:  $CDCl_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.31	d	8.7	2H	Ar-H (ortho to OCH <sub>3</sub> )
6.87	d	8.7	2H	Ar-H (meta to OCH <sub>3</sub> )
4.49	s	-	2H	-CH <sub>2</sub> Br
3.81	s	-	3H	-OCH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
159.6	C-OCH <sub>3</sub>
130.4	Ar-CH (ortho to OCH <sub>3</sub> )
129.9	Ar-C (ipso to CH <sub>2</sub> Br)
114.2	Ar-CH (meta to OCH <sub>3</sub> )
55.4	-OCH <sub>3</sub>
33.7	-CH <sub>2</sub> Br

## FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3000-2800	Medium	C-H stretch (aromatic and aliphatic)
1610, 1585, 1512	Strong	C=C stretch (aromatic ring)
1248	Strong	C-O-C stretch (asymmetric)
1175	Medium	In-plane C-H bend (aromatic)
1030	Medium	C-O-C stretch (symmetric)
825	Strong	Out-of-plane C-H bend (p-disubstituted)
605	Medium	C-Br stretch

## Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
202	3	[M] <sup>+</sup> (with <sup>81</sup> Br)
200	3	[M] <sup>+</sup> (with <sup>79</sup> Br)
121	100	[M-Br] <sup>+</sup> (base peak)
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
78	Moderate	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **4-methoxybenzyl bromide** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal resolution.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set a spectral width of approximately 12 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set a spectral width of approximately 220 ppm.
  - Use a sufficient number of scans for adequate signal intensity, especially for quaternary carbons.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and reference them to the TMS signal (0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

- Identify the chemical shifts, multiplicities, and coupling constants.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **4-methoxybenzyl bromide** is a liquid at room temperature, the neat liquid can be analyzed directly.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record a background spectrum of the clean ATR crystal.
  - Apply a small drop of the **4-methoxybenzyl bromide** sample onto the ATR crystal.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
  - Identify the wavenumbers of the major absorption bands.

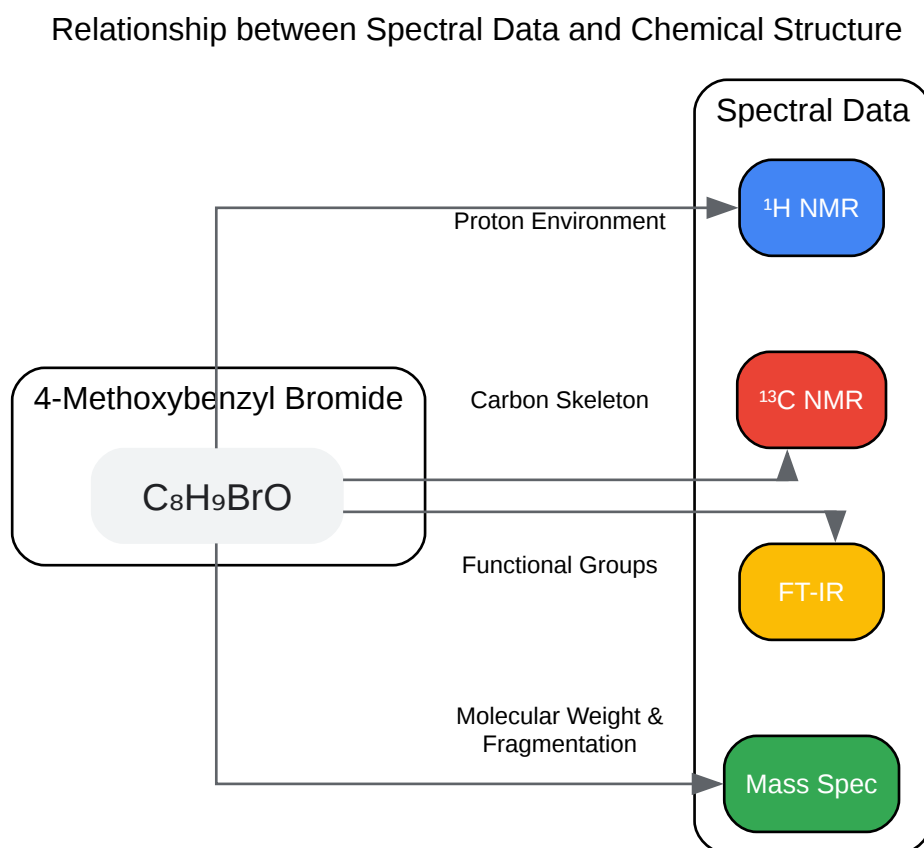
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-methoxybenzyl bromide** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct injection.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound, for example, from  $m/z$  40 to 300.
- Data Acquisition and Processing:

- Acquire the mass spectrum.
- Identify the molecular ion peaks, considering the isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).
- Identify the base peak and other significant fragment ions.

## Visualizations

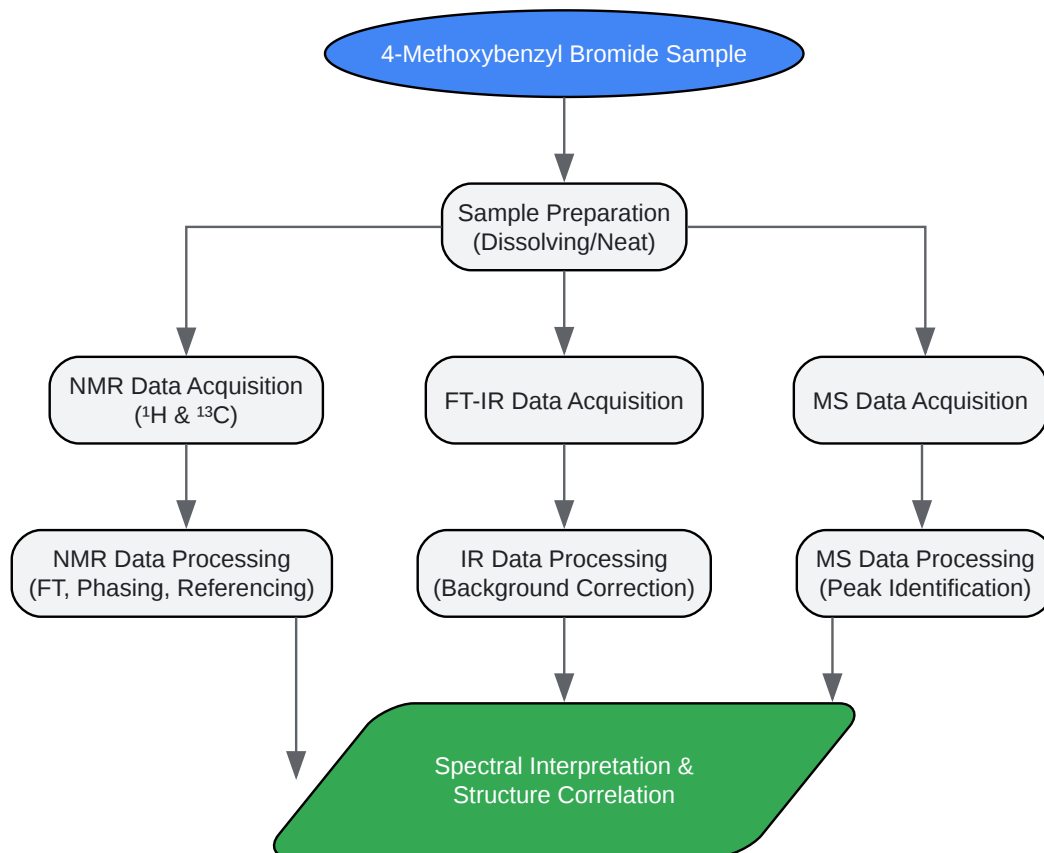
The following diagrams illustrate the relationships between the spectroscopic data and the chemical structure, as well as a typical experimental workflow.



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Caption: Correlation of spectral techniques to molecular features.

## General Experimental Workflow for Spectral Analysis



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- To cite this document: BenchChem. [Spectral Analysis of 4-Methoxybenzyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b024875#spectral-data-nmr-ir-ms-of-4-methoxybenzyl-bromide\]](https://www.benchchem.com/product/b024875#spectral-data-nmr-ir-ms-of-4-methoxybenzyl-bromide)

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